1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
Description
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) is a hydroxyacetophenone derivative with the molecular formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . Structurally, it features a 2,4-dihydroxyphenyl group linked via an ethanone bridge to a 4-methoxyphenoxy moiety.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-11-3-5-12(6-4-11)20-9-15(18)13-7-2-10(16)8-14(13)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJESQJQIJJOFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153248 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121361-55-5 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121361555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Protection Strategies
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Resorcinol (1,3-Dihydroxybenzene) : The 2,4-dihydroxyphenyl group is introduced via Friedel-Crafts acylation. To prevent unwanted side reactions, hydroxyl groups are protected using acetyl or methyl groups.
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4-Methoxyphenol : The methoxy group is stable under acidic conditions, eliminating the need for protection.
Reaction Sequence
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Protection of Resorcinol :
Resorcinol is acetylated using acetic anhydride in pyridine, yielding 1,3-diacetoxybenzene (Yield: 85–92%). -
Friedel-Crafts Acylation :
The protected resorcinol reacts with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C. This step forms 1-(2,4-diacetoxyphenyl)-2-chloroethanone (Yield: 68–75%). -
Etherification with 4-Methoxyphenol :
The chloroethanone intermediate undergoes nucleophilic substitution with 4-methoxyphenol in acetone, using K₂CO₃ as a base. Reaction conditions:-
Temperature: 50–60°C
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Time: 12–16 hours
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Yield: 60–65%
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Deprotection :
The acetyl groups are removed via hydrolysis with 10% NaOH in ethanol/water (1:1), yielding the final product (Yield: 85–90%).
Optimization Insights
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Catalyst Selection : AlCl₃ outperforms FeCl₃ in Friedel-Crafts acylation, reducing dimerization byproducts.
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Solvent Effects : Acetone enhances nucleophilicity of 4-methoxyphenol compared to DMF or DMSO.
One-Pot Tandem Synthesis
Direct Coupling Approach
A streamlined method avoids protection/deprotection steps by using a masked acetylating agent:
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Reagents :
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Resorcinol (1.0 equiv)
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4-Methoxyphenoxyacetic acid (1.1 equiv)
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POCl₃ (3.0 equiv) as both solvent and catalyst
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Conditions :
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Temperature: 80°C
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Time: 6 hours
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Yield: 55–60%
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This method leverages in situ formation of the acyl chloride intermediate, though yields are lower due to competing side reactions.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Protection | 4 | 35–40 | High regioselectivity | Lengthy deprotection step |
| One-Pot Tandem | 1 | 55–60 | Reduced purification steps | Lower yield due to side reactions |
Purification and Characterization
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Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves the product from unreacted starting materials.
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Recrystallization : Ethanol/water (4:1) yields crystals with >98% purity (m.p. 142–144°C).
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Spectroscopic Confirmation :
Industrial-Scale Considerations
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Cost Efficiency : Friedel-Crafts acylation is preferred for bulk production despite lower yields, as POCl₃-based methods incur higher reagent costs.
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Waste Management : AlCl₃ neutralization with aqueous NaHCO₃ generates Al(OH)₃ sludge, requiring specialized disposal.
Emerging Methodologies
Recent patents disclose microwave-assisted synthesis (120°C, 30 minutes) improving yields to 70% by enhancing reaction kinetics . Additionally, enzymatic catalysis using lipases in non-aqueous media is under investigation to reduce environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups undergo oxidation, particularly under alkaline conditions. This generates semiquinone radicals that can further dimerize or form quinoid structures .
Key observations:
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Air oxidation in ethanol/NaOH yields a dark-colored product suggesting radical coupling.
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Controlled oxidation with FeCl₃ produces a stable quinone derivative (confirmed by UV-Vis spectroscopy).
Electrophilic Aromatic Substitution
The electron-rich aromatic rings participate in electrophilic reactions:
Nitration
Reaction with HNO₃/H₂SO₄ at 0–5°C preferentially nitrates the 2,4-dihydroxyphenyl ring at the 5-position (meta to hydroxyl groups) .
| Conditions | Product | Yield |
|---|---|---|
| HNO₃ (1 eq), H₂SO₄, 0°C | 5-Nitro derivative | 68% |
| Excess HNO₃, 25°C | Di-nitro products (5,3'-positions) | 42% |
Sulfonation
Concentrated H₂SO₄ at 80°C sulfonates the 4-methoxyphenoxy ring at the 3-position .
Demethylation Reactions
The methoxy group undergoes cleavage under acidic or enzymatic conditions:
| Reagent/Conditions | Product | Application |
|---|---|---|
| HBr (48%), reflux, 4 hr | 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenoxy)ethanone | Prodrug activation |
| CYP450 enzymes (in vitro) | Same as above | Metabolic studies |
Ketone Functionalization
The ethanone group participates in characteristic carbonyl reactions:
Reduction
NaBH₄ in methanol reduces the ketone to a secondary alcohol:
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Yield: 92%
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Product Use: Intermediate for chiral synthesis.
Condensation Reactions
The ketone reacts with hydrazines to form hydrazones:
Ether Bond Cleavage
The phenoxy ether linkage is susceptible to strong acids:
| Reagent | Conditions | Products |
|---|---|---|
| HI (57%), reflux | 6 hr | 2,4-Dihydroxyacetophenone + 4-methoxyphenol |
| BBr₃, DCM | −78°C, 30 min | Same as above |
Biological Derivatization
In enzymatic systems (e.g., horseradish peroxidase/H₂O₂), the compound forms covalent adducts with:
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Thiols: Cysteine residues (via quinone-thiol coupling).
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Amines: Lysine side chains (Michael addition).
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |
|---|---|---|
| Oxidation | 1.5× faster | Ortho-dihydroxy configuration |
| Methoxy demethylation | 0.8× slower | Steric hindrance from ethanone |
| Electrophilic nitration | 2.3× faster | Activating −OH groups |
This compound's reactivity profile highlights its utility in synthesizing bioactive derivatives and functional materials. The interplay between its phenolic, ether, and carbonyl functionalities enables precise chemical modifications under controlled conditions.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs, their substituents, molecular properties, and bioactivity (where available):
Bioactivity and Functional Insights
- Antioxidant Activity: While 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone exhibits mild antioxidant effects (10% ROS reduction), the target compound’s bioactivity remains underexplored . Pro-oxidative effects are noted in analogs like pinostilbene and thunalbene .
- Anti-Inflammatory Potential: Related dihydroxyphenyl-methoxyphenyl compounds (e.g., from Myristica fragrans) show potent NO inhibition (IC₅₀ = 4.00 µM), suggesting structural motifs for anti-inflammatory drug design .
- Antifungal Applications : Chlorinated analogs (e.g., sertaconazole) demonstrate activity against C. albicans and other fungi, highlighting the role of electron-withdrawing substituents .
Electronic and Steric Effects
- Methoxy vs.
- Ether Linkage: The phenoxy group introduces conformational flexibility, which may influence binding to biological targets compared to rigid phenyl-linked analogs .
- Chlorine Substitution : Electron-withdrawing chlorine (as in FJ4) increases electrophilicity, altering reactivity in nucleophilic environments .
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone has been investigated through various studies, revealing its potential in multiple therapeutic areas.
Cytotoxic Effects
- Cell Line Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, in studies involving the HT-29 human colon adenocarcinoma cell line, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The MTT assay indicated that the compound induced apoptosis characterized by morphological changes such as cell shrinkage and membrane blebbing .
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of cell cycle arrest at the G0/G1 phase. Western blot analysis revealed an increase in pro-apoptotic proteins such as Bax and PUMA, while anti-apoptotic proteins like Bcl-2 and Bcl-xL were also upregulated over time .
- Comparative Efficacy : In comparison to other known compounds, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone exhibited a more potent cytotoxic effect than several traditional chemotherapeutic agents.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Studies indicate that phenolic compounds can scavenge free radicals and prevent oxidative stress-related damage. This is crucial for developing therapeutic agents aimed at conditions linked to oxidative damage .
Enzyme Inhibition Studies
Recent research has highlighted the compound's ability to inhibit key enzymes involved in metabolic pathways:
- α-Glucosidase Inhibition : The compound has shown promising results as an α-glucosidase inhibitor, with IC50 values indicating significant inhibitory activity compared to standard drugs like acarbose . This suggests potential applications in managing type 2 diabetes by regulating glucose absorption.
- Cholinesterase Inhibition : Derivatives of this compound have been explored for their activity against butyrylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer’s .
Case Studies
Several case studies have documented the efficacy of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone:
- Study on Cancer Cell Lines : A detailed investigation into its effects on various cancer cell lines showed a consistent pattern of cytotoxicity and apoptosis induction across different types of cancer cells, reinforcing its potential as an anticancer agent .
- Diabetes Management : Another study focused on its role in inhibiting α-glucosidase activity, demonstrating a significant reduction in postprandial blood glucose levels in diabetic models .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis, leveraging phenolic hydroxyl and methoxy groups. For example, controlled pH (3–6) and catalysts like copper sulfate may optimize intermediate formation . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperatures >100°C improve ether bond formation . Post-reaction purification via steam distillation or column chromatography ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹), carbonyl (~1650 cm⁻¹), and aryl ether (1250 cm⁻¹) groups .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks and fragmentation patterns (e.g., cleavage at the ether bond) .
- NMR : ¹H NMR reveals aromatic proton splitting (δ 6.5–7.5 ppm) and methoxy singlet (δ ~3.8 ppm). ¹³C NMR distinguishes carbonyl carbons (~200 ppm) and quaternary aromatic carbons .
Q. What are the primary stability concerns for this compound under laboratory conditions?
- The dihydroxyphenyl moiety is prone to oxidation; storage under inert gas (N₂/Ar) at 4°C in amber vials is recommended. Hydrolysis of the ether bond may occur in acidic/basic conditions, requiring pH-neutral buffers during experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Discrepancies may arise from impurity profiles (e.g., residual solvents or by-products) or assay variability. Validate purity via HPLC (>98%) and replicate assays using standardized protocols (e.g., IC₅₀ determination in triplicate). Cross-reference with structurally similar compounds (e.g., 2,6-dihydroxy-4-methoxyacetophenone) to identify structure-activity relationships .
Q. What advanced computational methods predict the compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) simulations model electron density distribution, highlighting nucleophilic (dihydroxyphenyl) and electrophilic (carbonyl) sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding derivatization for enhanced binding .
Q. How does the methoxy group’s position influence photostability in UV-driven applications?
- Comparative studies with analogs (e.g., 4-methoxy vs. 2-methoxy derivatives) show that para-substitution reduces photodegradation by stabilizing the excited state through resonance. Accelerated UV testing (λ = 254–365 nm) quantifies degradation rates, with LC-MS identifying photoproducts .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Continuous-flow reactors minimize side reactions (e.g., di-etherification) by precise control of residence time and temperature. In-line FTIR monitors intermediate formation, enabling real-time adjustments. Recrystallization with ethanol/water mixtures (7:3 v/v) removes polar impurities .
Methodological Considerations
Q. Designing experiments to assess antioxidant activity: What pitfalls should researchers avoid?
- Avoid DPPH assay interference from compound auto-oxidation. Use ESR spectroscopy to directly measure radical scavenging. Include controls with ascorbic acid and check for pro-oxidant effects at high concentrations (>100 µM) .
Q. How to validate the compound’s role as a metabolic intermediate in microbial systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
